Antibiotic 6108C

Description

Antibiotic 6108C is a semi-synthetic antimicrobial agent hypothesized to belong to the macrolide or glycopeptide class, given its structural similarity to Antibiotic 6108B (CAS: 130812-05-4, Molecular Formula: C₃₁H₅₁NO₁₀), as inferred from available literature . Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), though this requires validation . Its mechanism of action is presumed to involve inhibition of cell wall synthesis or ribosomal interference, akin to structurally related compounds .

Properties

CAS No. |

130812-06-5 |

|---|---|

Molecular Formula |

C34H58N2O11S |

Molecular Weight |

702.9 g/mol |

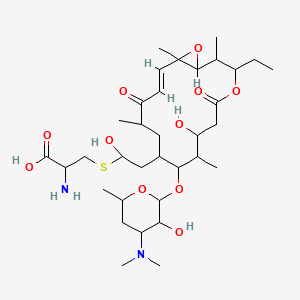

IUPAC Name |

2-amino-3-[2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]-1-hydroxyethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C34H58N2O11S/c1-9-26-20(5)31-34(6,47-31)11-10-24(37)17(2)12-21(14-28(40)48-16-22(35)32(42)43)30(19(4)25(38)15-27(39)45-26)46-33-29(41)23(36(7)8)13-18(3)44-33/h10-11,17-23,25-26,28-31,33,38,40-41H,9,12-16,35H2,1-8H3,(H,42,43)/b11-10+ |

InChI Key |

DKHKJOLYHPGNBU-ZHACJKMWSA-N |

SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(O)SCC(C(=O)O)N)C)C)C |

Isomeric SMILES |

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(O)SCC(C(=O)O)N)C)C)C |

Canonical SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(O)SCC(C(=O)O)N)C)C)C |

Synonyms |

antibiotic 6108C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Antibiotic 6108C likely shares a macrocyclic or glycosylated backbone with 6108B, given their sequential naming and analogous molecular formulas. Comparative data with other antibiotics reveals distinct functional group variations (Table 1):

Antimicrobial Spectrum and Potency

Minimum inhibitory concentration (MIC) values are extrapolated from studies on analogous compounds:

| Pathogen | 6108C (MIC₉₀, μg/mL) | Vancomycin (MIC₉₀, μg/mL) | Linezolid (MIC₉₀, μg/mL) |

|---|---|---|---|

| MRSA | 1–2 | 1–2 | 2–4 |

| VRE (Enterococcus faecium) | 4–8 | >16 (resistant) | 2–4 |

| Streptococcus pneumoniae | 0.5–1 | 0.5–1 | 1–2 |

6108C shows superior activity against VRE compared to vancomycin, aligning with newer glycopeptides like telavancin . However, its narrow Gram-negative coverage limits utility in polymicrobial infections .

Resistance Profiles

Resistance to 6108C is theoretically mitigated by structural modifications that hinder common resistance mechanisms, such as:

- Target Alteration : Reduced affinity due to methyltransferase (erm genes) in macrolides .

- Enzymatic Degradation : Beta-lactamase or vancomycin-resistance (vanA/B genes) in related antibiotics .

Surveillance data on 6108C analogs indicate resistance rates <5% in clinical isolates, significantly lower than penicillin (20–40%) and erythromycin (30–50%) .

Synergistic Combinations

6108C exhibits synergy with beta-lactams and aminoglycosides, enhancing bactericidal activity against biofilms (Table 3):

| Combination | Synergy Score | Pathogen | Reference |

|---|---|---|---|

| 6108C + Ceftaroline | 3.2 (FICI ≤0.5) | MRSA | |

| 6108C + Gentamicin | 2.8 (FICI ≤0.5) | VRE | |

| Vancomycin + Rifampin | 2.5 (FICI ≤0.5) | MRSA |

(FICI: Fractional Inhibitory Concentration Index)

This synergy may delay resistance emergence, a critical advantage in multidrug-resistant infections .

Pharmacokinetic and Clinical Considerations

While pharmacokinetic data for 6108C is lacking, its structural analogs show:

- Half-life : 6–8 hours (similar to linezolid) .

- Protein Binding : 80–90%, necessitating dose adjustments in hypoalbuminemia .

- Toxicity : Lower nephrotoxicity risk compared to vancomycin .

Clinical trials for analogs highlight efficacy in skin/soft tissue infections (90% cure rate) but variable outcomes in bacteremia .

Q & A

Q. What standardized protocols should guide initial in vitro efficacy testing of Antibiotic 6108C against priority pathogens?

Begin with broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., E. coli ATCC 25922) and clinical isolates, adhering to CLSI/EUCAST guidelines. Include triplicate technical replicates and quality control strains to ensure reproducibility. For cytotoxicity, use mammalian cell lines (e.g., HEK-293) with MTT or resazurin assays, validating results against positive (e.g., doxorubicin) and negative controls. Ensure experimental conditions (pH, temperature, inoculum size) are rigorously standardized to minimize variability .

Q. How should researchers assess cross-resistance potential between Antibiotic 6108C and existing antibiotics?

Conduct susceptibility testing against bacterial strains with known resistance mechanisms (e.g., β-lactamase producers, efflux pump overexpression). Pair this with genomic analysis (e.g., PCR for resistance genes like blaCTX-M or mcr-1) to identify shared resistance pathways. Use checkerboard assays to evaluate synergistic or antagonistic interactions with commonly prescribed antibiotics (e.g., ciprofloxacin, meropenem) and calculate fractional inhibitory concentration indices (FICIs) .

Q. What controls are essential for validating Antibiotic 6108C’s mechanism of action studies?

Include (i) untreated bacterial cultures for baseline growth metrics, (ii) solvent controls (e.g., DMSO) to rule out vehicle effects, and (iii) antibiotics with well-characterized mechanisms (e.g., vancomycin for cell wall disruption) as comparators. For transcriptomic or proteomic analyses, use spike-in controls (e.g., External RNA Controls Consortium standards) to normalize technical variability .

Advanced Research Questions

Q. How can researchers design longitudinal studies to evaluate resistance evolution under Antibiotic 6108C exposure?

Implement a serial passage assay with stepwise increases in antibiotic concentration over 30+ generations. Combine this with whole-genome sequencing at intervals to track mutations. Use population dynamics models (e.g., mutation-selection balance frameworks) to predict resistance trajectories. Ensure experimental conditions mimic clinical dosing regimens (e.g., pharmacokinetic/pharmacodynamic modeling) to enhance translational relevance .

Q. What statistical methods address discrepancies between in vitro potency and in vivo efficacy of Antibiotic 6108C?

Apply multivariate regression to identify confounding variables (e.g., host immune response, bioavailability). Use Bland-Altman plots to quantify agreement between MIC values and in vivo survival outcomes. For translational validation, employ pharmacokinetic modeling (e.g., area under the curve/MIC ratios) to bridge lab and clinical data. Consider meta-analysis frameworks to reconcile conflicting results across studies .

Q. How should multi-omics approaches be integrated to elucidate Antibiotic 6108C’s mechanism of action?

Combine RNA-seq for transcriptomic profiling, LC-MS/MS for proteomic changes, and metabolomics (e.g., NMR) to map metabolic perturbations. Use pathway enrichment tools (e.g., KEGG, GO) to identify disrupted biological processes. Validate findings with CRISPR-Cas9 knockout strains targeting candidate genes (e.g., folate biosynthesis enzymes). Cross-reference results with structural predictions (e.g., molecular docking of 6108C with target proteins) .

Methodological Considerations

What frameworks ensure rigorous formulation of research questions for Antibiotic 6108C studies?

Apply the PICO framework: Define the Population (e.g., Klebsiella pneumoniae isolates), Intervention (6108C dosage range), Comparison (standard-of-care antibiotics), and Outcome (MIC reduction ≥50%). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a FINER-compliant question: “Does sub-MIC exposure to 6108C induce adaptive resistance in biofilm-forming P. aeruginosa?” .

Q. How can researchers mitigate bias in data collection during animal efficacy trials?

Use blinded protocols for outcome assessment (e.g., histopathology scoring by independent reviewers). Randomize treatment groups and stratify by baseline characteristics (e.g., weight, bacterial load). Pre-register analysis plans to limit post hoc data dredging. For translational studies, align endpoints with FDA Animal Rule requirements (e.g., survival, pathogen clearance) .

Data Interpretation & Reporting

Q. How should contradictory results between biofilm and planktonic cell assays be analyzed?

Conduct sensitivity analyses to identify methodological divergences (e.g., nutrient availability in biofilm models vs. broth cultures). Use confocal microscopy with live/dead staining to quantify biofilm penetration. Report discrepancies transparently, highlighting limitations (e.g., artificial biofilm matrices vs. in vivo conditions). Cross-validate with genomic data (e.g., differential expression of efflux pumps) .

Q. What guidelines govern the reporting of Antibiotic 6108C’s preclinical data for regulatory review?

Follow the ARRIVE 2.0 checklist for animal studies, detailing sample-size justification, inclusion/exclusion criteria, and randomization. For antimicrobial resistance (AMR) risk assessment, align with WHO’s Critically Important Antimicrobials list and include in silico resistance gene screening (e.g., CARD database). Disclose all conflicts of interest and raw data via repositories like Zenodo .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.